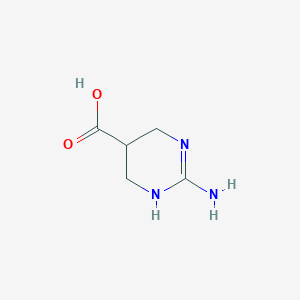

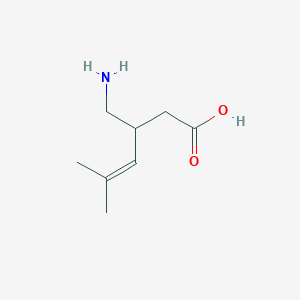

Ácido 3-(aminometil)-5-metilhex-4-enoico

Descripción general

Descripción

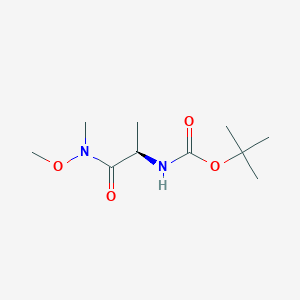

3-(Aminomethyl)-5-methylhex-4-enoic acid, also known as AMMHE, is an organic compound that has been studied extensively due to its potential applications in various areas of science. It is a versatile compound, with a wide range of uses in biochemistry, organic chemistry, and pharmaceuticals. In

Aplicaciones Científicas De Investigación

Catalizador en reacciones orgánicas

El átomo de boro en AMPBH le permite actuar como catalizador en diversas reacciones:

- Amidación y esterificación: El ácido 3-fluoro-4-hidroxibencenoborónico (un compuesto relacionado) puede servir como un catalizador eficaz para la amidación y esterificación de ácidos carboxílicos .

Sistemas de liberación de fármacos

Estudios recientes han explorado nanopartículas funcionalizadas que contienen ácido fenilborónico para la administración dirigida de fármacos . La porción de boro de AMPBH podría desempeñar un papel en el diseño de portadores de fármacos innovadores.

Ciencia de los materiales

Los ácidos borónicos, incluido AMPBH, contribuyen a la investigación de materiales:

- Desarrollo de sensores: Los investigadores han investigado las interacciones del ácido borónico con cis-dioles para aplicaciones de sensores . AMPBH puede desempeñar un papel en el desarrollo de sensores selectivos para analitos específicos.

Química medicinal

La reactividad y versatilidad de AMPBH lo hacen relevante en la química medicinal:

Mecanismo De Acción

Target of Action

Similar compounds often interact with enzymes involved in amino acid metabolism, such as delta-aminolevulinic acid dehydratase .

Mode of Action

It’s plausible that it could interact with its targets, leading to changes in the enzymatic activity and subsequently affecting the metabolic processes within the cell .

Biochemical Pathways

Compounds with similar structures have been found to influence the glycine cleavage system, a fundamental component of life, widely existing in microbes, plants, animals, and humans .

Pharmacokinetics

The pharmacokinetics of similar compounds often involve processes such as absorption from the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion via the kidneys .

Result of Action

Similar compounds often have significant effects on cellular metabolism, particularly in pathways involving amino acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .

Direcciones Futuras

The integration of boronic acid with peptides, which “3-(Aminomethyl)-5-methylhexanoic acid” is a derivative of, has led to broad applications. These include the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surfaces, delivery of siRNAs, development of pH-responsive devices, and recognition of RNA or bacterial surfaces .

Análisis Bioquímico

Biochemical Properties

Its structure suggests that it could interact with various enzymes, proteins, and other biomolecules . The amino group could potentially form hydrogen bonds with other molecules, influencing the structure and function of proteins or enzymes. The methylhex-4-enoic acid chain could interact with hydrophobic regions of proteins, potentially influencing protein folding or function.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structure, it could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Propiedades

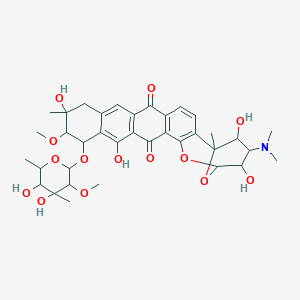

IUPAC Name |

3-(aminomethyl)-5-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILHQHHDJPATCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(CC(=O)O)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649498 | |

| Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216576-74-8 | |

| Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216576748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(AMINOMETHYL)-5-METHYLHEX-4-ENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW7U7G262K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most cost-effective method for isolating 3-(Aminomethyl)-5-methylhex-4-enoic acid, a process impurity of Pregabalin?

A1: Research suggests that Simulated Moving Bed (SMB) chromatography is the most cost-effective method for isolating 3-(Aminomethyl)-5-methylhex-4-enoic acid. This continuous chromatography technique allows for the generation of large quantities of the impurity in a short period. [] A study successfully utilized SMB with eight reversed-phase columns to separate 3-(Aminomethyl)-5-methylhex-4-enoic acid, achieving over 90% purity in the raffinate outlet stream. [] This method proves advantageous compared to preparative HPLC and flash LC for isolating this specific compound.

Q2: Can 3-(Aminomethyl)-5-methylhex-4-enoic acid and 3-(Aminomethyl)-5-methylhex-5-enoic acid be used as reference standards, and what is their significance?

A2: Yes, both 3-(Aminomethyl)-5-methylhex-4-enoic acid (also known as Pregabalin-4-eliminate) and 3-(Aminomethyl)-5-methylhex-5-enoic acid (Pregabalin-5-eliminate) can serve as reference markers and standards. [] These compounds are valuable in determining the purity of Pregabalin. [] This highlights their importance in analytical chemistry and pharmaceutical quality control for ensuring the quality and safety of Pregabalin production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.